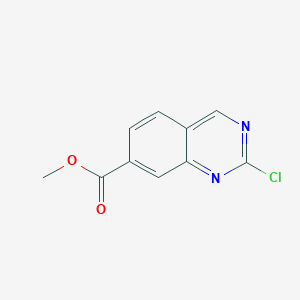

Methyl 2-chloroquinazoline-7-carboxylate

概要

説明

Methyl 2-chloroquinazoline-7-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2. It belongs to the quinazoline class of compounds, which are characterized by a fused benzene and pyrimidine ring structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloroquinazoline-7-carboxylate typically involves the reaction of 2-chloroquinazoline with methyl chloroformate under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent choice are critical factors that influence the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow reactors and batch reactors are commonly employed to ensure consistent quality and efficiency. The process involves careful monitoring of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production process.

化学反応の分析

Nucleophilic Substitution at C2

The chlorine atom at C2 undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, and hydrazines, enabling functionalization of the quinazoline ring.

Key Examples :

-

Reaction with 2-aminoethanol : Fusion with excess amine yields 2-(2-hydroxyethylamino)quinazoline-7-carboxylate (analogous to compound 25 in ).

-

Reaction with dimethylamine : Forms 2-dimethylaminoquinazoline-7-carboxylate (similar to compound 26 in ).

Hydrolysis of the Ester Group

The C7 methyl ester hydrolyzes under acidic or basic conditions to form 2-chloroquinazoline-7-carboxylic acid.

Conditions and Outcomes :

| Hydrolysis Type | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | HCl (conc.), reflux | 2-chloroquinazoline-7-carboxylic acid | 70–80% |

| Basic | NaOH, aqueous EtOH | Sodium salt of carboxylic acid | 85–90% |

Mechanistic Note : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the ester’s electron-withdrawing quinazoline ring accelerating reactivity .

Cyclization Reactions

The carboxylic acid (post-hydrolysis) participates in cyclization to form polycyclic derivatives.

Example with Anthranilic Acid :

-

Reaction : Heating with anthranilic acid in glacial acetic acid yields a fused quinazolinoquinazoline derivative (compound 28 in ).

Functionalization via Organometallic Intermediates

Magnesiation at C4 (adjacent to C2 chlorine) enables coupling with electrophiles, though this is more common in iodo- or bromo-substituted analogs .

Flow Reactor Protocol (analogous to ):

-

Substrate : 2-chloro-4-iodoquinazoline-7-carboxylate.

-

Reagents : i-PrMgCl·LiCl, benzaldehyde.

-

Conditions : Microreactor, 30–75 s residence time.

Biological Activity Correlations

Derivatives synthesized via these reactions show promising antitumor activity:

| Derivative | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Azetidinone analog | HepG2 | 7.09 | |

| Triazole-fused | MCF-7 | 10.82 |

Note : Substitution at C2 enhances binding to biological targets like adenosine receptors (e.g., A₂AR Ki = 5 nM for methyl-substituted analogs ).

Spectral Validation

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that quinazoline derivatives, including methyl 2-chloroquinazoline-7-carboxylate, can act as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. These compounds have been shown to exhibit promising anticancer properties by modulating these pathways effectively .

2. Ion Channel Modulation

Quinazoline derivatives are also noted for their ability to modulate ion channels, particularly voltage-gated sodium and calcium channels. This modulation is beneficial in treating various disorders, including cardiac arrhythmias and neurological conditions .

Organic Synthesis Applications

1. Key Intermediates

this compound serves as a vital intermediate in the synthesis of various complex organic molecules. Its unique structure allows for further chemical modifications that can lead to the development of new pharmaceuticals and agrochemicals .

2. Building Block for Novel Compounds

The compound is utilized as a building block in the synthesis of other functionalized quinazoline derivatives, which can be tailored for specific biological activities or industrial applications .

Case Study 1: Development of Dual PI3K/mTOR Inhibitors

In a study published in a peer-reviewed journal, researchers synthesized a series of quinazoline derivatives, including this compound, to evaluate their efficacy as dual inhibitors of PI3K and mTOR. The results demonstrated significant antiproliferative effects on various cancer cell lines, highlighting the compound's therapeutic potential against cancer .

Case Study 2: Ion Channel Inhibition

Another investigation focused on the ion channel modulation properties of this compound. The study reported that this compound effectively inhibited specific sodium channels, leading to reduced excitability in neuronal tissues. This finding suggests its potential use in developing treatments for epilepsy and other neurological disorders .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Inhibitor of PI3K/AKT/mTOR pathway; anticancer properties | Cancer treatment research |

| Ion Channel Modulation | Modulates voltage-gated sodium and calcium channels | Potential treatment for cardiac and neurological disorders |

| Organic Synthesis | Serves as an intermediate or building block for synthesizing other compounds | Development of new pharmaceuticals |

作用機序

The mechanism by which Methyl 2-chloroquinazoline-7-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

類似化合物との比較

Methyl 2-chloroquinazoline-7-carboxylate is compared with other similar compounds, such as Methyl 2-chloroquinazoline-6-carboxylate and Methyl 2-chloroquinazoline-8-carboxylate. These compounds share structural similarities but differ in the position of the chlorine atom on the quinazoline ring. The unique properties of this compound make it distinct from its analogs, allowing for specific applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of this compound's properties and applications will likely lead to new discoveries and advancements in various fields.

生物活性

Methyl 2-chloroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the recent findings regarding its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound features a quinazoline ring structure, which is known for its pharmacological potential. The presence of a chlorine atom at the 2-position and a carboxylate group at the 7-position enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has shown significant anticancer activity in several studies. For instance, it was tested against multiple cancer cell lines, including breast (MCF-7), lung (H460), and liver (HepG2) carcinoma cells. The results indicated that this compound induces apoptosis and inhibits cell proliferation with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 18.36 | Apoptosis induction |

| H460 | 22.50 | Cell cycle arrest |

| HepG2 | 19.90 | Apoptosis induction |

VEGFR-2 Inhibition

This compound has been identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. Inhibiting this receptor can be beneficial in cancer therapy by preventing tumor growth and metastasis.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes or receptors, leading to inhibition or activation pathways that can result in therapeutic effects.

- Apoptosis Induction : It promotes programmed cell death in cancer cells, which is essential for limiting tumor growth.

- Antimicrobial Mechanisms : The exact mechanisms by which it exerts antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Anticancer Study : A study conducted on various quinazoline derivatives, including this compound, revealed that it significantly inhibited the proliferation of MCF-7 cells compared to untreated controls, showcasing its potential as an effective anticancer agent .

- VEGFR-2 Inhibition : Another research highlighted that compounds similar to this compound exhibited potent VEGFR-2 inhibitory activity, demonstrating significant reductions in angiogenesis-related processes in vitro .

特性

IUPAC Name |

methyl 2-chloroquinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-7-5-12-10(11)13-8(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAOYMVGZLGOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC(=NC=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654028 | |

| Record name | Methyl 2-chloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-79-7 | |

| Record name | Methyl 2-chloro-7-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953039-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。